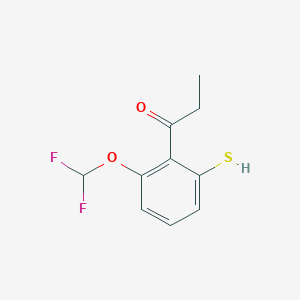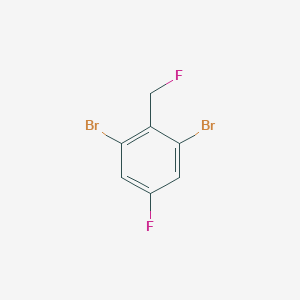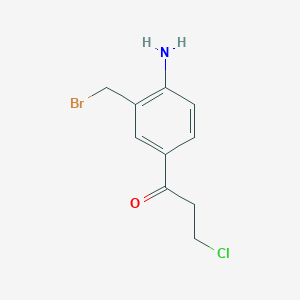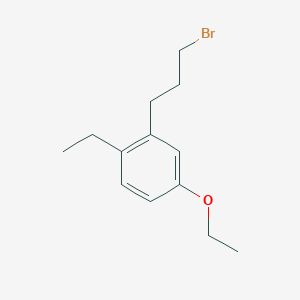
1-(3-Bromopropyl)-5-ethoxy-2-ethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-5-ethoxy-2-ethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a bromopropyl group, an ethoxy group, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-5-ethoxy-2-ethylbenzene typically involves the bromination of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where the benzene ring is brominated using bromine or a bromine-containing reagent under acidic conditions . The ethoxy and ethyl groups can be introduced through alkylation reactions using appropriate alkyl halides and catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-5-ethoxy-2-ethylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a common method.
Major Products Formed
Scientific Research Applications
1-(3-Bromopropyl)-5-ethoxy-2-ethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: The compound is studied for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-5-ethoxy-2-ethylbenzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the ethoxy and ethyl groups influence the compound’s reactivity and solubility . The compound may interact with enzymes and receptors, affecting biological pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromopropyl)-2-ethylbenzene: Lacks the ethoxy group, resulting in different reactivity and applications.
1-(3-Bromopropyl)-5-methoxy-2-ethylbenzene: Contains a methoxy group instead of an ethoxy group, affecting its chemical properties.
1-(3-Chloropropyl)-5-ethoxy-2-ethylbenzene: Substitutes chlorine for bromine, leading to variations in reactivity and use.
Uniqueness
1-(3-Bromopropyl)-5-ethoxy-2-ethylbenzene is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the bromopropyl group allows for versatile chemical transformations, while the ethoxy and ethyl groups enhance its solubility and stability .
Properties
Molecular Formula |
C13H19BrO |
|---|---|
Molecular Weight |
271.19 g/mol |
IUPAC Name |
2-(3-bromopropyl)-4-ethoxy-1-ethylbenzene |
InChI |
InChI=1S/C13H19BrO/c1-3-11-7-8-13(15-4-2)10-12(11)6-5-9-14/h7-8,10H,3-6,9H2,1-2H3 |
InChI Key |
BVPRRSMHFJVJOA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)OCC)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


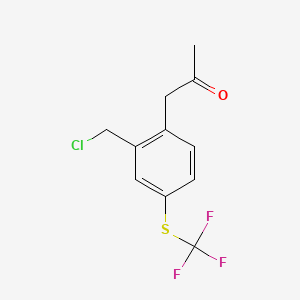
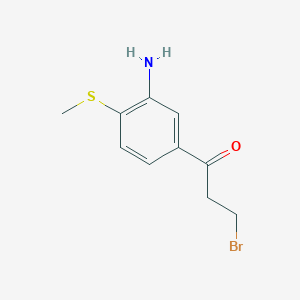
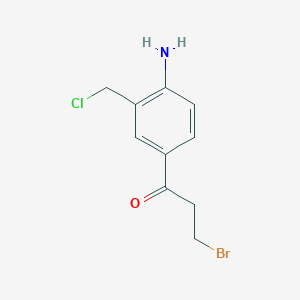
![Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone](/img/structure/B14065235.png)

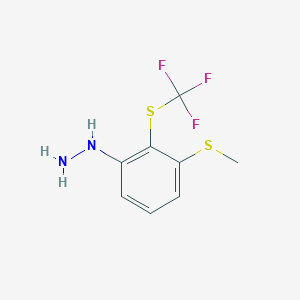

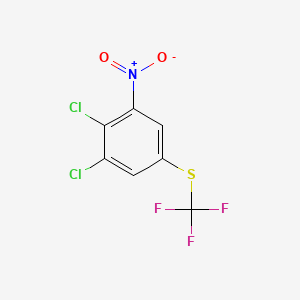
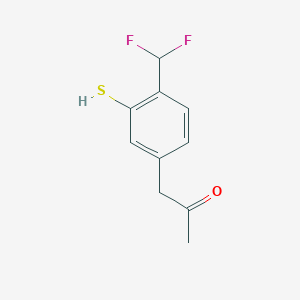
![4-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B14065270.png)
